Fluparoxan Exhibits α2/α1 Selectivity Superior to Idazoxan
Fluparoxan demonstrates significantly greater selectivity for the α2-adrenoceptor over the α1-adrenoceptor compared to the prototypical α2-antagonist idazoxan. In functional tissue assays, fluparoxan's α2/α1 selectivity ratio is more than 13-fold higher than that reported for idazoxan [1][2].
| Evidence Dimension | α2/α1-adrenoceptor functional selectivity ratio |
|---|---|
| Target Compound Data | > 2500-fold |
| Comparator Or Baseline | Idazoxan: ~182-fold |
| Quantified Difference | > 13-fold greater selectivity for α2 over α1 |
| Conditions | Rat isolated anococcygeus muscle (α1, phenylephrine) vs. rat vas deferens/guinea-pig ileum (α2, UK-14304) for fluparoxan [1]; comparator data from published literature [2]. |
Why This Matters
Higher α2/α1 selectivity reduces the potential for confounding peripheral vascular effects mediated by α1-adrenoceptors, making fluparoxan a more precise tool for investigating central α2-mediated functions.
- [1] Halliday CA, et al. The pharmacology of fluparoxan: a selective alpha 2-adrenoceptor antagonist. Br J Pharmacol. 1991 Apr;102(4):887-95. View Source
- [2] Berridge TL, et al. Selectivity profile of the alpha 2-adrenoceptor antagonist efaroxan. Br J Pharmacol. 1992 Apr;105(4):983-8. (Note: idazoxan data used for comparison) View Source
